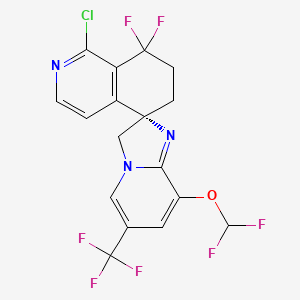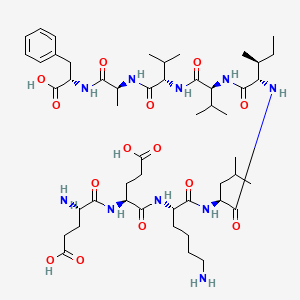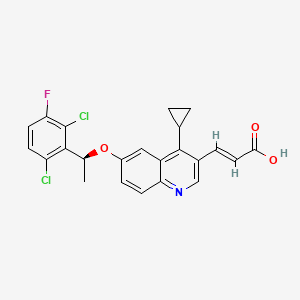
Galactose 1-phosphate-13C (potassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galactose 1-phosphate-13C (potassium) is a compound where the carbon-13 isotope is incorporated into the galactose 1-phosphate molecule, which is then stabilized with potassium. This compound is an intermediate in the metabolism of galactose and is crucial for various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of galactose 1-phosphate-13C (potassium) typically involves the incorporation of the carbon-13 isotope into the galactose molecule. This can be achieved through enzymatic methods, such as using lactose phosphorylase enzymes to convert lactose into galactose 1-phosphate . The reaction conditions often include the use of permeabilized Escherichia coli cells to facilitate the diffusion of substrates and products across the cell membrane .
Industrial Production Methods
Industrial production of galactose 1-phosphate-13C (potassium) may involve large-scale enzymatic processes. These processes utilize lactose phosphorylase enzymes to convert lactose into galactose 1-phosphate, followed by purification steps such as anion-exchange chromatography and ethanol precipitation to obtain highly pure galactose 1-phosphate .
Analyse Des Réactions Chimiques
Types of Reactions
Galactose 1-phosphate-13C (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into other forms.
Substitution: Substitution reactions can replace certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of galactose 1-phosphate, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
Galactose 1-phosphate-13C (potassium) has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of galactose 1-phosphate-13C (potassium) involves its role as an intermediate in the galactose metabolism pathway. It is converted into glucose 1-phosphate through the action of the enzyme galactose-1-phosphate uridylyltransferase . This conversion is crucial for the proper utilization of galactose in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucose 1-phosphate: Another important intermediate in carbohydrate metabolism.
Fructose 1-phosphate: Involved in the metabolism of fructose.
Mannose 1-phosphate: Plays a role in the metabolism of mannose.
Uniqueness
Galactose 1-phosphate-13C (potassium) is unique due to the incorporation of the carbon-13 isotope, which allows for precise tracking and quantification in metabolic studies. This isotopic labeling makes it a valuable tool in research applications where understanding the metabolic fate of galactose is essential .
Propriétés
Formule moléculaire |
C6H11K2O9P |
|---|---|
Poids moléculaire |
337.31 g/mol |
Nom IUPAC |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i6+1;; |
Clé InChI |
KCIDZIIHRGYJAE-HLZBLTOGSA-L |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([13C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
SMILES canonique |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)






![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)
